Ethyl-d5 carbamate

概要

説明

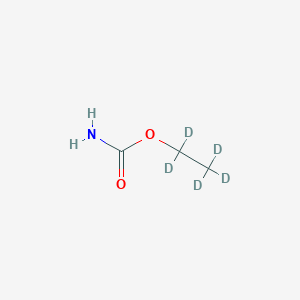

Ethyl-d5 carbamate, also known as deuterated ethyl carbamate, is a derivative of ethyl carbamate where five hydrogen atoms are replaced by deuterium. This compound is often used as an internal standard in analytical chemistry due to its stability and distinct mass, which allows for precise quantification in mass spectrometry.

準備方法

Synthetic Routes and Reaction Conditions: Ethyl-d5 carbamate can be synthesized through the reaction of deuterated ethanol with urea. The reaction typically involves heating deuterated ethanol and urea in the presence of a catalyst under controlled conditions to form this compound. The reaction can be represented as:

CD3CD2OH+NH2CONH2→CD3CD2OCONH2+NH3

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using deuterated ethanol and urea. The process is optimized to ensure high yield and purity, often involving distillation and purification steps to isolate the desired product.

化学反応の分析

Types of Reactions: Ethyl-d5 carbamate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form deuterated ethanol and urea.

Oxidation: Under oxidative conditions, this compound can be converted to deuterated ethyl carbamate oxide.

Substitution: this compound can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as halides or amines.

Major Products Formed:

Hydrolysis: Deuterated ethanol and urea.

Oxidation: Deuterated ethyl carbamate oxide.

Substitution: Various substituted carbamates depending on the nucleophile used.

科学的研究の応用

Analytical Chemistry

Internal Standard in Mass Spectrometry

Ethyl-d5 carbamate is widely utilized as an internal standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its stability and distinct mass allow for precise quantification of ethyl carbamate in various samples, facilitating accurate measurements in complex matrices like food and beverages.

Quantification of Ethyl Carbamate

In studies focusing on the detection of ethyl carbamate in alcoholic beverages and fermented foods, this compound serves as a reliable reference point. For instance, a method developed for the quantitative analysis of ethyl carbamate in distillers grains co-products demonstrated that using this compound improves the accuracy of results by compensating for variability in sample preparation and analysis .

Biological Studies

Tracing Metabolic Pathways

this compound is employed in metabolic studies to trace the pathways of ethyl carbamate within biological systems. By incorporating deuterium into specific positions of the molecule, researchers can track its fate in metabolic processes. This application is crucial for understanding the biotransformation of potential carcinogens and their effects on health.

Toxicological Research

Given that ethyl carbamate is classified as a probable human carcinogen, its study is essential in toxicology. Research has shown that exposure to ethyl carbamate can increase tumor development risk in various organs. This compound aids in these studies by providing a means to monitor metabolic transformations and assess the compound's genotoxic effects .

Pharmaceutical Research

Development of Analytical Methods

In pharmaceutical research, this compound is used to develop and validate analytical methods for detecting ethyl carbamate in pharmaceutical formulations. Its role as an internal standard enhances the reliability of these methods, ensuring compliance with safety regulations regarding carcinogenic substances.

Industrial Applications

Quality Control in Food and Beverage Industry

this compound plays a vital role in quality control processes within the food and beverage industry. It is used to monitor levels of ethyl carbamate in alcoholic beverages and fermented foods, ensuring that products meet regulatory standards for safety. The ability to accurately quantify ethyl carbamate levels helps manufacturers mitigate risks associated with this compound .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Analytical Chemistry | Internal standard for GC-MS and LC-MS analysis | Quantification of ethyl carbamate in beverages |

| Biological Studies | Tracing metabolic pathways of ethyl carbamate | Monitoring biotransformation effects |

| Pharmaceutical Research | Development of methods for detecting ethyl carbamate | Validation of safety standards |

| Industrial Applications | Quality control monitoring levels of ethyl carbamate | Ensuring compliance in food products |

作用機序

Ethyl-d5 carbamate exerts its effects primarily through its interaction with enzymes and proteins in biological systems. It is metabolized by cytochrome P450 enzymes to form reactive intermediates, which can bind to DNA and proteins, leading to potential genotoxic effects. The deuterium atoms in this compound provide a distinct mass signature, allowing for precise tracking of its metabolic fate.

類似化合物との比較

Ethyl-d5 carbamate is similar to other deuterated carbamates and non-deuterated ethyl carbamate. its unique deuterium labeling makes it particularly useful as an internal standard in analytical applications. Similar compounds include:

- Isopropyl carbamate

- Methyl carbamate

- Propyl carbamate

- Butyl carbamate

These compounds share similar chemical properties but differ in their alkyl groups, which can influence their reactivity and applications.

生物活性

Ethyl-d5 carbamate, a deuterated form of ethyl carbamate (EC), serves as a significant compound in biological and analytical research due to its implications in food safety and toxicology. Ethyl carbamate itself is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), primarily due to its genotoxic properties and potential to cause DNA damage. This article explores the biological activity of this compound, focusing on its formation, effects, and analytical methodologies used for its detection.

Formation and Sources

Ethyl carbamate is primarily formed during the fermentation process of alcoholic beverages and various food products. It arises from the reaction between ethanol and either cyanate or N-carbamyl compounds. This compound is utilized as an internal standard in analytical methods to quantify ethyl carbamate levels in various matrices, including alcoholic beverages and fermented foods.

Biological Activity

Genotoxicity and Carcinogenicity

Ethyl carbamate is known for its genotoxic effects, which have been demonstrated in both in vitro and in vivo studies. It binds covalently to DNA, leading to mutations that can result in cancer. Animal studies have shown that exposure to ethyl carbamate increases tumor incidence across various tissues, including:

- Liver

- Lungs

- Blood vessels

The compound's mechanism of action involves metabolic activation by cytochrome P-450 enzymes, which convert it into reactive intermediates capable of forming DNA adducts.

Analytical Methods

Quantifying ethyl carbamate, including its deuterated form (this compound), is essential for assessing its levels in food products. Various methods have been developed, including Gas Chromatography-Mass Spectrometry (GC-MS). The following table summarizes key analytical methodologies:

Case Studies

- Alcoholic Beverages : A study analyzed 34 food items, including alcoholic beverages from Korea, revealing significant levels of ethyl carbamate. The findings indicated that certain spirits contained levels exceeding safety thresholds set by regulatory bodies .

- Fermented Foods : Research focused on the formation of ethyl carbamate during the fermentation of soy sauce and other fermented products showed that processing conditions significantly influence its concentration .

- Animal Studies : In a controlled study involving rodents, exposure to ethyl carbamate resulted in a marked increase in liver tumors, confirming its carcinogenic potential .

特性

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2-6-3(4)5/h2H2,1H3,(H2,4,5)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYRKODLDBILNP-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584040 | |

| Record name | (~2~H_5_)Ethyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73962-07-9 | |

| Record name | (~2~H_5_)Ethyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urethane-d5 (ethyl-d5) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of developing an efficient assay for simultaneous quantification of Ethyl carbamate and phthalate esters in Chinese liquor?

A1: Chinese liquor often contains trace amounts of Ethyl carbamate, a potential carcinogen, and phthalate esters, known endocrine disruptors. The development of an efficient and simultaneous GC-MS assay allows researchers to accurately quantify these compounds in liquor samples. [] This is crucial for ensuring consumer safety by monitoring and controlling the levels of these potentially harmful substances in alcoholic beverages.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。